molecular formula C19H18FNO3 B4696691 propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate

propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate

Cat. No. B4696691
M. Wt: 327.3 g/mol
InChI Key: BOCBVVGOIBTNGD-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate, also known as FABP4 inhibitor, is a chemical compound that has gained significant attention for its potential therapeutic applications in various diseases. This compound has been extensively studied for its ability to inhibit the fatty acid binding protein 4 (FABP4), which is a key regulator of lipid metabolism and inflammation.

Mechanism of Action

Propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate inhibits propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate by binding to its fatty acid binding pocket. This inhibits the transport of fatty acids to the nucleus, which leads to a reduction in inflammation and an improvement in lipid metabolism. Inhibition of propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate also leads to an increase in the production of adiponectin, which is a hormone that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
Propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. It has also been shown to reduce body weight, improve glucose tolerance, and reduce hepatic steatosis in animal models of obesity and diabetes. These effects are mediated by the inhibition of propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate and the subsequent improvement in lipid metabolism.

Advantages and Limitations for Lab Experiments

Propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has several advantages and limitations for lab experiments. The advantages include its ability to inhibit propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate, which is a key regulator of lipid metabolism and inflammation. It has been extensively studied in various disease models and has shown promising therapeutic effects. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate. These include further studies to determine its safety and efficacy in humans, the development of more potent and selective propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate inhibitors, and the identification of new therapeutic applications for this compound. Other future directions include the investigation of the molecular mechanisms underlying the effects of this compound and the development of novel drug delivery systems for its administration.

Scientific Research Applications

Propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate, which is a key regulator of lipid metabolism and inflammation. propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate is overexpressed in various diseases, including obesity, diabetes, and atherosclerosis. Inhibition of propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. Therefore, propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has potential therapeutic applications in these diseases.

properties

IUPAC Name

propyl 4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c1-2-13-24-19(23)15-6-10-17(11-7-15)21-18(22)12-5-14-3-8-16(20)9-4-14/h3-12H,2,13H2,1H3,(H,21,22)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCBVVGOIBTNGD-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.